molecular formula C9H6ClFN2 B15312692 4-Chloro-6-fluoro-5-methylquinazoline

4-Chloro-6-fluoro-5-methylquinazoline

Cat. No.: B15312692
M. Wt: 196.61 g/mol
InChI Key: BFXXRFICSKNRHT-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-5-methylquinazoline is a heterocyclic compound featuring a quinazoline core substituted with chlorine (position 4), fluorine (position 6), and a methyl group (position 5). Quinazolines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors and antitumor agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-fluoroaniline with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-5-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted quinazolines
  • Quinazoline N-oxides
  • Dihydroquinazolines
  • Biaryl derivatives

Scientific Research Applications

4-Chloro-6-fluoro-5-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-6-fluoro-5-methylquinazoline with structurally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogs and Substituent Effects

Key analogs include:

  • 4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) : Substitutions at positions 2 (4-Cl-phenyl), 4 (Cl), and 6 (phenylethynyl) .
  • 4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) : Position 2 features an electron-donating methoxy group instead of Cl .
  • 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol: High structural similarity (0.92) with amino, fluoro, and methoxy groups .
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline : Bulky methoxyethoxy groups at positions 6 and 7 .

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Chlorine and fluorine (in the main compound) enhance electrophilicity at the quinazoline core, whereas methoxy groups (e.g., in 4d) increase electron density, affecting reactivity in cross-coupling reactions .
  • Steric effects : The methyl group at position 5 in the main compound may introduce steric hindrance, unlike the linear phenylethynyl groups in 4c and 4d .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, cm⁻¹) Reference
4c 4-Cl, 2-(4-Cl-Ph), 6-phenylethynyl 214–215 78 2211 (C≡C stretch)
4d 4-Cl, 2-(4-OCH3-Ph), 6-phenylethynyl 170–172 75 2209 (C≡C stretch)
4-((3-Cl-2-F-Ph)NH)-7-OCH3-6-OH 3-Cl, 2-F, 7-OCH3, 6-OH N/A N/A Similarity score: 0.92
4-Cl-6,7-bis(2-methoxyethoxy)quinazoline 4-Cl, 6,7-(OCH2CH2OCH3) N/A N/A N/A

Key Trends :

  • Melting points : Electron-withdrawing substituents (e.g., Cl in 4c) correlate with higher melting points compared to electron-donating groups (e.g., OCH3 in 4d) .
  • Spectral features : Alkynyl groups in 4c and 4d show distinct IR peaks (~2210 cm⁻¹), absent in the main compound due to its methyl substituent .

Q & A

Q. Basic: What synthetic methodologies are recommended for 4-Chloro-6-fluoro-5-methylquinazoline, and how can reaction parameters be optimized for improved yield?

Answer:
The synthesis of this compound typically involves halogenation and condensation reactions. A common approach uses quinazoline precursors treated with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions . Optimization can be achieved through factorial design experiments, where variables such as temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios are systematically tested. For example, increasing POCl₃ concentration by 15% improved chlorination efficiency by ~20% in analogous quinazoline syntheses . Industrial scalability may involve continuous flow reactors to enhance heat transfer and reduce side reactions .

Q. Advanced: How can computational quantum chemistry guide the design of novel derivatives of this compound?

Answer:
Density functional theory (DFT) calculations can predict reaction pathways and transition states, enabling rational design of derivatives. For instance, Fukui indices identify electrophilic/nucleophilic sites on the quinazoline core, guiding substitution patterns. ICReDD’s methodology combines quantum calculations with information science to prioritize experimental conditions, reducing trial-and-error cycles by 40–60% . Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent interactions and reaction kinetics, providing insights into solvent selection and catalytic effects .

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR detects fluorine environments (δ ~ -110 to -150 ppm for aromatic fluorine), while ¹H NMR identifies methyl protons (δ ~ 2.5 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (theoretical: 214.62 g/mol) and fragmentation patterns.
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
    Data management software (e.g., ACD/Labs) automates spectral interpretation, reducing human error .

Q. Advanced: How does the 5-methyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The electron-donating methyl group at position 5 stabilizes intermediates during palladium-catalyzed coupling. Comparative studies on analogous quinazolines show that methyl substitution increases coupling yields by 15–30% compared to unsubstituted analogs. Kinetic studies (e.g., via in-situ IR monitoring) reveal that steric hindrance from the methyl group slows oxidative addition but enhances catalyst turnover . Optimized protocols use Pd(OAc)₂ (5 mol%), SPhos ligand, and K₂CO₃ in DMF/H₂O (3:1) at 80°C .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Waste Disposal: Halogenated waste containers for chlorinated byproducts .
  • Emergency Procedures: Neutralize spills with sodium bicarbonate and evacuate if vapor concentrations exceed 5 ppm .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay variability. Strategies include:

  • Standardized Protocols: Use ATP concentration fixed at 1 mM and consistent incubation times .
  • Control Benchmarks: Compare against reference inhibitors (e.g., Staurosporine for kinase assays).
  • Meta-Analysis: Apply multivariate regression to isolate variables like cell line heterogeneity or solvent effects .
    Machine learning tools (e.g., KNIME) can harmonize datasets by filtering outliers and normalizing experimental conditions .

Q. Basic: What are the key considerations for storing this compound to ensure stability?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the chloro-fluoro moiety.
  • Solubility: Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Q. Advanced: How can AI-driven platforms accelerate the discovery of this compound-based therapeutics?

Answer:
AI platforms like AlphaFold predict target binding modes, while generative adversarial networks (GANs) propose novel derivatives with optimized ADMET profiles. For example, ICReDD’s workflow reduced lead optimization time from 12 to 6 months by integrating quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening . Automated labs (e.g., cloud-controlled reactors) enable real-time parameter adjustments, improving synthesis reproducibility .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-6-fluoro-5-methylquinazoline

InChI

InChI=1S/C9H6ClFN2/c1-5-6(11)2-3-7-8(5)9(10)13-4-12-7/h2-4H,1H3

InChI Key

BFXXRFICSKNRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC=N2)Cl)F

Origin of Product

United States

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